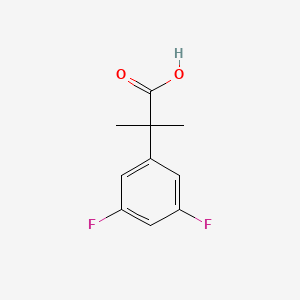

2-(3,5-Difluorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)6-3-7(11)5-8(12)4-6/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWWDMCHVOGPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2 Methylpropanoic Acid Scaffolds:

Isobutyric Acid (2-Methylpropanoic Acid): The most basic precursor, providing the C(CH₃)₂COOH moiety.

Isobutyrate Esters (e.g., Methyl or Ethyl Isobutyrate): Often used in alkylation reactions where the ester group serves to protect the carboxylic acid and allows for the formation of an enolate at the α-position.

2-Methyl-2-phenylpropanoic Acid: This compound could serve as a precursor for late-stage fluorination or halogenation, as demonstrated by the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid via direct bromination of 2-methyl-2-phenylpropanoic acid. googleapis.com

3,5 Difluorophenyl Scaffolds:

1,3-Difluorobenzene (B1663923): A common starting material for introducing the difluorophenyl group. It can be functionalized through lithiation followed by reaction with an electrophile.

1-Bromo-3,5-difluorobenzene: A key intermediate for cross-coupling reactions (e.g., Suzuki, Grignard) where the bromine atom acts as a leaving group or a site for metal-halogen exchange to form an organometallic nucleophile.

3,5-Difluorophenylboronic Acid: A standard reagent for palladium-catalyzed Suzuki cross-coupling reactions.

The synthesis of intermediates often involves combining these basic scaffolds. For example, a Friedel-Crafts acylation of 1,3-difluorobenzene with isobutyryl chloride could potentially yield 1-(3,5-difluorophenyl)-2-methylpropan-1-one, which would then require further transformation of the ketone to the carboxylic acid. The synthesis of the related compound 3-(3,5-difluorophenyl)propanoic acid has been achieved through the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid using a palladium on carbon catalyst, illustrating a common method for modifying side chains on the phenyl ring. prepchem.com

Table 5: Key Precursors and Their Synthetic Roles

| Precursor Compound | Formula | Role in Synthesis |

| Ethyl 2-methylpropanoate (B1197409) | C₅H₁₀O₂ | Source of the 2-methylpropanoic acid scaffold; used to form enolates for alkylation. |

| 1-Bromo-3,5-difluorobenzene | C₆H₃BrF₂ | Source of the difluorophenyl group; acts as an electrophile or precursor to organometallic reagents in cross-coupling reactions. |

| 3,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | Nucleophilic partner in Suzuki cross-coupling reactions to form the aryl-alkyl bond. |

| 2-Methyl-2-phenylpropanoic acid | C₁₀H₁₂O₂ | Potential intermediate for late-stage halogenation/fluorination on the phenyl ring. |

Synthesis of Halogenated Phenyl-containing Building Blocks

The 3,5-difluorophenyl moiety is a critical component, and its synthesis typically begins with the preparation of 1,3-difluorobenzene or a closely related derivative. Several methods have been developed for this purpose, ranging from classical diazotization reactions to modern catalytic processes.

One established route involves the diazotization of 2,4-difluoroaniline, followed by a hydro-de-diazotization reaction to yield 1,3-difluorobenzene. chemicalbook.com This method, while effective, can involve the accumulation of potentially energetic diazonium salt intermediates, necessitating careful process control. chemicalbook.com Alternative approaches, such as the Balz-Schiemann reaction, also utilize diazotization but involve the thermal decomposition of derived tetrafluoroborates, which can present challenges like low yields and the production of toxic gases. chemicalbook.com

More contemporary methods focus on catalytic dehalogenation. For instance, 1,3-difluorobenzene can be prepared with high purity by the catalytic elimination of chlorine or bromine from a 1,3-difluorohalobenzene precursor. google.com This process typically employs a palladium catalyst in the presence of an amine and hydrogen gas at elevated temperatures and pressures. google.com

Another synthetic strategy involves the reaction of substituted cyclobutenes with difluorocarbene, which can be generated from reagents like phenyl(tribromomethyl)mercury (B13817569) (Seyferth's reagent). jmu.edu This pathway is notable because it results in a benzene (B151609) ring where the fluorine atoms are in a meta orientation to each other. jmu.edu

Once 1,3-difluorobenzene is obtained, it can be further functionalized. A documented approach involves a Friedel-Crafts-type reaction where 1,3-difluorobenzene is reacted with an electrophilic species like 3-chloro-1,2-propanediol (B139630) in the presence of a Lewis acid catalyst such as aluminum chloride or iron (III) chloride. google.com This reaction attaches a carbon chain to the difluorinated ring, creating a more complex building block, 1-chloro-2-(2,4-difluorophenyl)-3-propanol, which can then be modified in subsequent steps. google.com

| Starting Material | Key Reagents | Product | Reaction Type |

|---|---|---|---|

| 2,4-Difluoroaniline | Acid, Sodium Nitrite, Hypophosphorous Acid | 1,3-Difluorobenzene | Diazotization / Hydro-de-diazotization chemicalbook.com |

| 1,3-Difluorohalobenzene | Palladium Catalyst, Amine, H₂ | 1,3-Difluorobenzene | Catalytic Dehalogenation google.com |

| 1-Phenyl-2-methylcyclobutene | Difluorocarbene Source | 1,3-Difluoro-2-methyl-4-phenylbenzene | Ring Expansion jmu.edu |

| 1,3-Difluorobenzene | 3-Chloro-1,2-propanediol, AlCl₃ | 1-Chloro-2-(2,4-difluorophenyl)-3-propanol | Friedel-Crafts Alkylation google.com |

Functionalized 2-Methylpropanoic Acid Derivatives as Synthetic Intermediates

The 2-methylpropanoic acid fragment, also known as isobutyric acid, provides the quaternary carbon center and the carboxylic acid group of the target molecule. wikipedia.org The synthesis of functionalized derivatives of this fragment is crucial for its eventual coupling with the halogenated phenyl building block.

Isobutyric acid itself can be manufactured on an industrial scale through the oxidation of isobutyraldehyde, a byproduct from the hydroformylation of propylene. wikipedia.org Another commercial method is the high-pressure hydrocarboxylation of propylene, known as the Koch reaction. wikipedia.org For laboratory-scale synthesis, common methods include the hydrolysis of isobutyronitrile (B166230) or the oxidation of isobutanol. wikipedia.org

To facilitate coupling reactions, 2-methylpropanoic acid is often converted into more reactive or functionalized intermediates. A common precursor is 2-bromo-2-methylpropionic acid. This compound can serve as a starting point for nucleophilic substitution reactions. For example, it can be reacted with potassium thioacetate (B1230152) in dimethylformamide (DMF) to produce 2-acetylthio-2-methylpropanoic acid. prepchem.com This introduces a sulfur-containing functional group that can be used in subsequent synthetic transformations. prepchem.com

Another strategy involves the direct functionalization of a pre-formed phenyl-2-methylpropanoic acid structure. For instance, 2-methyl-2-phenylpropanoic acid can undergo selective bromination using elemental bromine in an aqueous medium to yield 2-(4-bromophenyl)-2-methylpropanoic acid. patsnap.com While this example illustrates bromination at the para position, similar electrophilic aromatic substitution principles could be applied to a 3,5-difluorophenyl substrate, although the deactivating nature of the fluorine atoms would necessitate specific reaction conditions.

Enzymatic synthesis offers a highly selective method for creating chiral intermediates. In one complex synthesis, a diol containing a difluorophenyl group was reacted with isobutyric anhydride (B1165640) in the presence of Novo SP 435 esterase (a lipase) to form a specific 2-methylpropanoate ester. google.com This highlights the use of biocatalysis to selectively introduce the 2-methylpropanoic acid moiety onto a functionalized building block. google.com

| Starting Material | Key Reagents/Process | Intermediate Product | Synthetic Approach |

|---|---|---|---|

| Propylene | CO, H₂O (High Pressure) | Isobutyric Acid (2-Methylpropanoic acid) | Hydrocarboxylation (Koch Reaction) wikipedia.org |

| Isobutyraldehyde | Oxidation | Isobutyric Acid (2-Methylpropanoic acid) | Oxidation wikipedia.org |

| 2-Bromo-2-methylpropionic acid | Potassium Thioacetate, DMF | 2-Acetylthio-2-methylpropanoic acid | Nucleophilic Substitution prepchem.com |

| 2-Methyl-2-phenylpropanoic acid | Br₂, Water | 2-(4-Bromophenyl)-2-methylpropanoic acid | Electrophilic Aromatic Substitution patsnap.com |

| Difluorophenyl-containing diol | Isobutyric Anhydride, Lipase | 2-Methylpropanoate Ester | Enzymatic Esterification google.com |

Chemical Reactivity and Mechanistic Organic Chemistry

Reaction Mechanisms Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. For 2-(3,5-Difluorophenyl)-2-methylpropanoic acid, these reactions are central to its derivatization and potential applications.

Esterification: The conversion of this compound to its corresponding esters typically proceeds via Fischer esterification. byjus.commasterorganicchemistry.comquora.com This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

The mechanism of Fischer esterification involves several key steps: byjus.commasterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups, forming a good leaving group (water). byjus.commasterorganicchemistry.com

Elimination of Water: The lone pair on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow and inefficient. This is because amines are basic and tend to deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. jackwestin.com

Common pathways for amidation include:

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide array of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), can be used to facilitate the direct coupling of the carboxylic acid with an amine. jackwestin.commdpi.com These reagents activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. The reaction proceeds through an activated intermediate, such as an O-acylisourea in the case of DCC. jackwestin.com

Interactive Table: Common Reagents for Esterification and Amidation

| Transformation | Reagent Class | Specific Example(s) | Role |

| Esterification | Acid Catalyst | H₂SO₄, TsOH | Protonates carbonyl, activating it for nucleophilic attack. masterorganicchemistry.com |

| Alcohol | Methanol, Ethanol | Acts as the nucleophile and often the solvent. | |

| Amidation | Halogenating Agent | SOCl₂, (COCl)₂ | Converts carboxylic acid to a more reactive acyl chloride. |

| Coupling Reagent | DCC, HATU | Activates the carboxylic acid for direct reaction with an amine. jackwestin.commdpi.com | |

| Amine Source | Primary/Secondary Amines | Acts as the nucleophile to form the amide bond. |

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). While simple heating can cause decarboxylation in some acids (like β-keto acids), compounds like this compound require more specific conditions.

Modern synthetic methods, particularly those involving photoredox catalysis, have enabled the decarboxylation of 2-arylpropanoic acids under mild conditions. unl.edunih.gov These reactions often proceed via a radical mechanism. The general pathway for the photoredox-catalyzed hydrodecarboxylation of a 2-arylpropanoic acid analog involves: unl.eduorganic-chemistry.org

Deprotonation: A base deprotonates the carboxylic acid to form a carboxylate.

Single-Electron Transfer (SET): The excited state of a photocatalyst oxidizes the carboxylate via a single-electron transfer, generating an acyloxy radical. unl.edu

Decarboxylation: The acyloxy radical rapidly loses CO₂ to form a tertiary benzylic radical.

Hydrogen Atom Transfer (HAT): The resulting radical abstracts a hydrogen atom from a suitable donor in the reaction mixture to yield the final alkane product. nih.gov

Studies on similar 2-phenylpropionic acid derivatives have shown that this method is effective for generating radical intermediates that can be used in various synthetic transformations. unl.eduresearchgate.net

Reduction: The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. ambeed.com Due to the low electrophilicity of the carboxylate carbon, strong reducing agents are required. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. docbrown.info

The reagent of choice for this transformation is typically lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comleah4sci.com The reaction is conducted in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide. docbrown.info

The mechanism for LiAlH₄ reduction involves: masterorganicchemistry.com

Deprotonation: The hydride first acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt and hydrogen gas.

Coordination and Hydride Delivery: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate. This is followed by the delivery of a hydride ion to the carbonyl carbon.

Intermediate Formation: This process leads to intermediates that are eventually reduced to a tetracoordinate aluminum alkoxide species.

Hydrolysis: Addition of aqueous acid in the workup step hydrolyzes the aluminum-oxygen bonds to liberate the primary alcohol, 2-(3,5-difluorophenyl)-2-methylpropan-1-ol. ambeed.comdocbrown.info

Oxidation: The carboxylic acid functionality itself is resistant to further oxidation under typical conditions, as the carboxyl carbon is already in a high oxidation state (+3). quora.com Any oxidative process would likely be destructive, leading to decarboxylation and fragmentation of the molecule. rsc.org The aromatic ring and the tertiary benzylic C-H bond are also relatively stable to oxidation.

Aromatic Functionalization and Electrophilic/Nucleophilic Substitution Mechanisms

The 3,5-difluorophenyl group dictates the reactivity of the aromatic ring towards substitution reactions.

The two fluorine atoms on the aromatic ring have a profound impact on its reactivity due to their strong inductive and weak resonance effects.

Electrophilic Aromatic Substitution (EAS): Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I). This effect significantly deactivates the aromatic ring, making it much less reactive towards electrophiles than benzene (B151609). libretexts.org The two meta-positioned fluorine atoms strongly pull electron density from the ring, reducing its ability to act as a nucleophile. wikipedia.orgmsu.edu Therefore, harsh conditions are typically required to achieve electrophilic substitution. byjus.combyjus.com

Nucleophilic Aromatic Substitution (SNA): Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and thus activates it towards nucleophilic attack. masterorganicchemistry.comlibretexts.org This is a key difference compared to electron-rich aromatic systems. For a nucleophilic substitution to occur, a leaving group (in this case, one of the fluorine atoms) must be displaced by a nucleophile. researchgate.net The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing fluorine atoms. libretexts.orgnih.gov

Interactive Table: Reactivity Profile of the 3,5-Difluorophenyl Group

| Reaction Type | Reactivity Compared to Benzene | Key Influencing Factor | Mechanistic Intermediate |

| Electrophilic Aromatic Substitution | Strongly Deactivated | Strong -I effect of two F atoms | Arenium Ion (Carbocation) byjus.com |

| Nucleophilic Aromatic Substitution | Activated | Strong -I effect of two F atoms | Meisenheimer Complex (Carbanion) nih.gov |

Regioselectivity: The directing effects of the substituents on the aromatic ring determine the position of incoming groups in substitution reactions.

In Electrophilic Aromatic Substitution: The two fluorine atoms are ortho, para-directors. However, since they are positioned meta to each other (at C3 and C5), their directing effects converge. Both fluorine atoms direct incoming electrophiles to the positions ortho and para to themselves.

The position para to the C3 fluorine is the C6 position.

The position ortho to the C3 fluorine are the C2 and C4 positions.

The position para to the C5 fluorine is the C2 position.

The position ortho to the C5 fluorine are the C4 and C6 positions. Therefore, electrophilic attack is strongly directed to the C2, C4, and C6 positions. The C2 position is sterically hindered by the adjacent 2-methylpropanoic acid group, making substitution at C4 and C6 more likely. The 2-methylpropanoic acid group itself is a deactivating meta-director. Thus, it directs incoming electrophiles to the C3 and C5 positions, which are already substituted with fluorine. The powerful directing effect of the fluorine atoms generally dominates. libretexts.orglibretexts.org

In Nucleophilic Aromatic Substitution: For a nucleophile to displace a fluorine atom, it must attack the carbon to which the fluorine is attached. The presence of the strongly electron-withdrawing 2-methylpropanoic acid group at the C1 position would further activate the ring for nucleophilic attack, particularly at the C3 and C5 positions where the fluorine atoms are located. researchgate.net

Stereoselectivity: The starting molecule, this compound, is achiral as the α-carbon is not a stereocenter. Stereoselectivity would become relevant in reactions that introduce a new chiral center. For example, if a reaction were to occur at the α-methyl groups or if the carboxylic acid was converted into a derivative that then underwent a stereoselective reaction. However, for the fundamental reactions discussed, stereoselectivity is not an intrinsic feature of the starting material. The related class of 2-arylpropionic acids, which are chiral, are known to undergo stereoselective metabolic transformations. nih.gov

Stereochemical Aspects of Reactions on the 2-Methylpropanoic Acid Scaffold

The 2-methylpropanoic acid scaffold is a foundational structure in organic chemistry. When substituted at the 2-position with a group other than methyl or hydrogen, as seen in this compound, a chiral center is created. This introduces the element of stereoisomerism, meaning the compound can exist as a pair of non-superimposable mirror images known as enantiomers. The presence of this stereocenter has profound implications for the chemical reactivity and biological activity of molecules built upon this scaffold. Reactions involving this chiral center can proceed with varying degrees of stereoselectivity, leading to the formation of different stereoisomeric products.

A critical aspect of the chemistry of chiral compounds like this compound is the resolution of their racemic mixtures (a 1:1 mixture of both enantiomers). wikipedia.org The separation of these enantiomers is crucial as they often exhibit different pharmacological and toxicological profiles. Two primary strategies for resolving such chiral carboxylic acids are the formation of diastereomeric salts and kinetic resolution.

One of the most established methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent. wikipedia.org This process involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid.

Another powerful technique is kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This method was effectively demonstrated for a series of racemic 2-aryl-2-fluoropropanoic acids, which are structurally related to the 2-methylpropanoic acid scaffold. mdpi.comnih.gov In one study, enantioselective esterification was achieved using the chiral acyl-transfer catalyst (+)-benzotetramisole (BTM). mdpi.com This process selectively converts one enantiomer of the racemic acid into an ester at a faster rate, leaving the unreacted acid enriched in the other enantiomer. nih.gov

The efficiency of such a kinetic resolution is influenced by the electronic and steric nature of the substituents on the aryl ring. mdpi.com For instance, research on various 2-aryl-2-fluoropropanoic acids showed that the position of substituents on the phenyl group significantly impacted the selectivity of the reaction. mdpi.com

| Aryl Substituent | Selectivity Factor (s) | Enantiomeric Excess of Recovered Acid (% ee) |

|---|---|---|

| 2-methylphenyl | 242 | Not Reported |

| 2-chlorophenyl | 32 | 43 |

| 4-chlorophenyl | Not Reported | 74 |

| 4-methylphenyl | Not Reported | 78 |

| 2-fluorophenyl | 5.6 | Not Reported |

| 2-bromophenyl | 58 | Not Reported |

The data indicates that ortho-substituents with significant steric bulk, such as a methyl or bromo group, can lead to high selectivity in the resolution process. mdpi.com In contrast, an ortho-fluoro substituent resulted in a dramatic decrease in selectivity, possibly due to the high electronegativity of the fluorine atom interfering with the enantioselective esterification. mdpi.com These findings underscore the subtle electronic and steric effects that govern the stereochemical outcome of reactions on the 2-aryl-2-methylpropanoic acid scaffold.

The use of chiral auxiliaries provides another avenue for stereocontrol. A chiral auxiliary, such as L-(−)-menthol, can be attached to the carboxylic acid via esterification to form a mixture of diastereomers. beilstein-journals.org These diastereomeric esters can then be separated using standard chromatographic techniques. Subsequent cleavage of the auxiliary group yields the separated enantiomers of the original acid. This strategy has been successfully applied in the enantiospecific synthesis of complex molecules, demonstrating its utility for controlling stereochemistry in reactions involving carboxylic acid intermediates. beilstein-journals.org

Derivatization Strategies and Analogue Design

Systematic Modification of the Carboxylic Acid Group

The carboxylic acid functional group is a primary target for derivatization due to its versatile reactivity. Modifications at this site can transform the parent acid into a wide range of functional derivatives, including esters, amides, anhydrides, and acid halides, which serve both as final compounds for screening and as reactive intermediates for further synthesis.

Ester Synthesis: Esters are common derivatives of carboxylic acids, often synthesized to enhance lipophilicity or to act as prodrugs. The direct esterification of 2-(3,5-difluorophenyl)-2-methylpropanoic acid can be achieved through several methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis (e.g., H₂SO₄, HCl), is a straightforward approach. However, due to the steric hindrance around the carboxylic acid caused by the adjacent quaternary carbon, this reaction may require prolonged reaction times or harsh conditions.

Alternative methods can provide higher yields under milder conditions. Microwave-assisted esterification in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi) has been shown to be effective for various aryl and alkyl acids, significantly reducing reaction times. mdpi.com Another approach involves activating the carboxylic acid first, for example, by converting it to an acid chloride, which then readily reacts with an alcohol.

Amide Synthesis: Amide derivatives are crucial in medicinal chemistry for their ability to form hydrogen bonds and for their general metabolic stability. The direct reaction of this compound with an amine is typically inefficient and requires high temperatures. luxembourg-bio.com Therefore, the use of coupling reagents is the standard and most effective method for amide bond formation. luxembourg-bio.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.

A variety of coupling reagents are available, each with its own advantages regarding reaction efficiency and suppression of side reactions like racemization. luxembourg-bio.com Common choices include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields. More advanced uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, particularly for sterically hindered substrates. luxembourg-bio.com

| Coupling Reagent | Abbreviation | Typical Byproduct | Key Features |

|---|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea | Easy purification by aqueous workup. |

| Dicyclohexylcarbodiimide | DCC | Insoluble dicyclohexylurea (DCU) | Byproduct removed by filtration. luxembourg-bio.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | HATU | Water-soluble | Highly efficient, fast reaction times, suitable for hindered substrates. luxembourg-bio.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) | Effective but byproduct is a suspected carcinogen. |

Acid Halide Formation: Acid halides, particularly acid chlorides, are highly reactive intermediates that serve as precursors for the synthesis of esters, amides, and other derivatives. This compound can be converted to its corresponding acid chloride, 2-(3,5-difluorophenyl)-2-methylpropanoyl chloride, by treatment with chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. asianpubs.org Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under milder conditions, often with a catalytic amount of dimethylformamide (DMF). nih.gov

Anhydride (B1165640) Formation: Acid anhydrides are another class of activated carboxylic acid derivatives. Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, though this often requires harsh conditions. chemistrysteps.com A more practical laboratory method involves the reaction of an acid chloride with the carboxylate salt of the parent acid. jove.com For instance, reacting 2-(3,5-difluorophenyl)-2-methylpropanoyl chloride with sodium 2-(3,5-difluorophenyl)-2-methylpropanoate would yield the corresponding symmetric anhydride. jove.comlibretexts.org Anhydrides are effective acylating agents, reacting with alcohols and amines to form esters and amides, respectively, with a molecule of the carboxylic acid as the leaving group. libretexts.org

Functionalization of the Phenyl Moiety and Substituent Effects

The 3,5-difluorophenyl ring is a key component for modification, as changes to its substitution pattern can profoundly impact electronic properties and intermolecular interactions.

| Position | Relationship to Fluorines | Electronic Status | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho to F3, Para to F5 | Activated | Favored site of substitution |

| C4 | Para to F3, Ortho to F5 | Activated | Favored site of substitution |

| C6 | Ortho to F5, Ortho to F3 | Activated | Favored site of substitution |

Standard electrophilic substitution reactions can be applied to introduce new groups:

Halogenation: Bromination (using Br₂ with a Lewis acid like FeBr₃) or chlorination (Cl₂ with FeCl₃) would be expected to yield 2-bromo-1,5-difluoro or 2,4-dibromo-1,5-difluoro derivatives, depending on the reaction stoichiometry and conditions.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro (-NO₂) group at the 2-, 4-, or 6-positions. The nitro group is strongly deactivating and can be a precursor to an amino group via reduction.

Friedel-Crafts Reactions: Acylation or alkylation, while possible, may be challenging due to the deactivating nature of the fluorine atoms, often requiring forcing conditions.

Building new heterocyclic rings onto the existing molecular scaffold can introduce novel structural motifs and biological activities. This often requires multi-step synthetic sequences starting from the parent acid or its derivatives.

Pyrazole (B372694) Formation: Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.com A plausible route starting from this compound would involve its conversion into a β-ketoester. For example, the acid could be converted to its acid chloride, which then undergoes reaction with the magnesium salt of a malonic acid half-ester (e.g., potassium methyl malonate and methyl magnesium chloride) to form a methyl 3-oxo-2-(3,5-difluorophenyl)-2-methylpropanoate derivative. prepchem.com This β-ketoester can then be cyclized with hydrazine (H₂NNH₂) or a substituted hydrazine to yield a pyrazole ring fused or linked to the core structure. cplr.in

Thiazole (B1198619) Formation: The Hantzsch thiazole synthesis is a classic method that involves the condensation of an α-haloketone with a thioamide. nih.gov To create a thiazole derivative, the parent acid would first need to be converted into an α-haloketone. This could be achieved by, for example, converting the acid to its acid chloride, followed by a reaction to form a diazoketone, which is then treated with HBr or HCl to yield the α-haloketone. Subsequent reaction of this intermediate with a thioamide (like thiourea) would lead to the formation of a thiazole ring. nih.govpharmaguideline.com

Design of Modified Analogues for Controlled Chemical Reactivity

The chemical reactivity of this compound is primarily centered around the carboxylic acid functional group. Nucleophilic acyl substitution reactions, such as esterification and amidation, are key transformations that can be controlled through the strategic design of analogues. The rate and equilibrium of these reactions are highly sensitive to the electronic environment of the carbonyl carbon and the nature of the leaving group.

Electronic Effects of Phenyl Ring Substituents:

The presence of two fluorine atoms on the phenyl ring at the 3 and 5 positions significantly influences the reactivity of the carboxylic acid. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbon of the carboxylic acid. A more electrophilic carbonyl carbon is more susceptible to attack by nucleophiles, which can lead to an increased rate of reaction in nucleophilic acyl substitutions.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). This resonance effect can partially counteract the inductive effect by increasing electron density on the ring. In the case of 3,5-difluoro substitution, the resonance effect is less pronounced at the position of the propanoic acid substituent. Therefore, the net electronic effect of the 3,5-difluoro substitution is predominantly electron-withdrawing, leading to an activated carboxylic acid group compared to its non-fluorinated counterpart, 2-phenyl-2-methylpropanoic acid.

Further modifications to the phenyl ring can be employed to either enhance or attenuate this electronic effect. For instance, the introduction of additional electron-withdrawing groups (e.g., nitro, cyano) would be expected to further increase the electrophilicity of the carbonyl carbon, thereby accelerating nucleophilic attack. Conversely, the incorporation of electron-donating groups (e.g., methoxy, amino) would decrease the reactivity of the carboxylic acid.

Derivatization of the Carboxylic Acid Group:

A primary strategy for controlling the chemical reactivity of this compound is through its conversion into various derivatives. The reactivity of these derivatives in nucleophilic acyl substitution reactions follows a well-established hierarchy. byjus.comopenstax.org

| Derivative Class | General Structure | Leaving Group | Relative Reactivity |

| Acyl Chloride | R-COCl | Cl⁻ | Very High |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |

| Ester | R-COOR' | R'O⁻ | Moderate |

| Amide | R-CONH₂ | NH₂⁻ | Low |

This table illustrates the relative reactivity of common carboxylic acid derivatives towards nucleophilic acyl substitution.

By converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, subsequent reactions with a wide range of nucleophiles (alcohols, amines, etc.) can be achieved under milder conditions and with higher yields. Conversely, converting it to a less reactive derivative, like an amide, can protect the acyl group from further reaction under certain conditions.

Steric Hindrance Effects:

The two methyl groups at the α-position of the propanoic acid chain in this compound introduce significant steric hindrance around the carbonyl carbon. This steric bulk can impede the approach of nucleophiles, thereby slowing down the rate of nucleophilic acyl substitution reactions.

The design of analogues with altered steric profiles can be used to control reactivity. For example, replacing one or both methyl groups with smaller hydrogen atoms would reduce steric hindrance and likely increase reaction rates. Conversely, introducing larger alkyl groups would be expected to further decrease reactivity.

Hypothetical Reactivity Data for Designed Analogues:

To illustrate the principles discussed, the following table presents hypothetical relative rate constants for the esterification of various analogues of this compound with ethanol. These values are for illustrative purposes to demonstrate the expected trends based on electronic and steric modifications.

| Analogue | Modification from Parent Compound | Expected Electronic Effect | Expected Steric Effect | Hypothetical Relative Rate Constant (k_rel) |

| Parent Compound | - | Electron-withdrawing | Hindered | 1.0 |

| Analogue 1 | Replacement of 3,5-difluoro with 3,5-dinitro | Strongly electron-withdrawing | Hindered | > 1.0 |

| Analogue 2 | Replacement of 3,5-difluoro with 3,5-dimethoxy | Electron-donating | Hindered | < 1.0 |

| Analogue 3 | Replacement of one α-methyl with hydrogen | Electron-withdrawing | Less hindered | > 1.0 |

| Analogue 4 | Replacement of both α-methyls with hydrogen | Electron-withdrawing | Unhindered | >> 1.0 |

| Analogue 5 | Replacement of 3,5-difluoro with hydrogen | Neutral | Hindered | < 1.0 |

This table provides a qualitative prediction of how structural modifications might influence the rate of esterification of this compound.

Advanced Structural Analysis and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The two methyl groups (CH₃) are chemically equivalent due to free rotation and are expected to produce a singlet integrating to six protons. The protons on the 3,5-difluorophenyl ring will exhibit a characteristic splitting pattern. The proton at the C4 position, situated between the two fluorine atoms, is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms. The two equivalent protons at the C2 and C6 positions are expected to appear as a doublet or multiplet. The acidic proton of the carboxylic acid group (-COOH) would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. Signals will correspond to the quaternary carbon attached to the phenyl ring, the equivalent methyl carbons, the carbonyl carbon of the carboxylic acid, and the distinct carbons of the aromatic ring (C1, C2/C6, C3/C5, and C4). The carbon atoms directly bonded to fluorine (C3 and C5) will exhibit strong C-F coupling.

¹⁹F NMR Spectroscopy: Given the 100% natural abundance of the ¹⁹F isotope, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. biophysics.org As the two fluorine atoms in 2-(3,5-difluorophenyl)-2-methylpropanoic acid are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the phenyl ring. biophysics.org

Expected NMR Data Summary The following data are predicted based on the molecular structure and general principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |

| ¹H | 1.6 - 1.8 | Singlet | 6H | 2 x CH₃ |

| ¹H | 6.8 - 7.2 | Multiplet | 3H | Ar-H |

| ¹H | 10 - 13 | Broad Singlet | 1H | -COOH |

| ¹³C | 15 - 25 | Singlet | - | 2 x CH₃ |

| ¹³C | 45 - 55 | Singlet | - | C(CH₃)₂ |

| ¹³C | 100 - 115 | Triplet (due to C-F coupling) | - | Ar-C4 |

| ¹³C | 110 - 125 | Multiplet | - | Ar-C2, C6 |

| ¹³C | 140 - 150 | Multiplet | - | Ar-C1 |

| ¹³C | 160 - 165 | Doublet of Doublets (due to C-F coupling) | - | Ar-C3, C5 |

| ¹³C | 175 - 185 | Singlet | - | -COOH |

| ¹⁹F | -105 to -115 | Singlet or Multiplet (coupled to Ar-H) | - | 2 x Ar-F |

X-ray Crystallography and Solid-State Structure Elucidation

While specific experimental X-ray crystallography data for this compound is not publicly available, its solid-state structure can be predicted based on analyses of closely related compounds, such as other 3-phenylpropanoic acids. mdpi.com X-ray crystallography would provide definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions in the crystalline state.

A key structural feature anticipated for this molecule in the solid state is the formation of a centrosymmetric dimer through intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules. mdpi.com This is a very common and stable motif for carboxylic acids in the solid state, forming an R²₂(8) ring pattern.

The conformation of the molecule would be defined by the torsional angles between the phenyl ring and the propanoic acid side chain. The plane of the carboxylic acid group is likely to be oriented at a significant angle relative to the plane of the aromatic ring to minimize steric hindrance. In the crystal structure of a related compound, 3,5-bistrifluoromethylhydrocinnamic acid, the propanoic acid side chain adopts a bent conformation. mdpi.com

Predicted Crystallographic Parameters

| Parameter | Predicted Value/Feature | Basis of Prediction |

| Crystal System | Monoclinic | Common for phenylpropanoic acid derivatives mdpi.com |

| Space Group | P2₁/c | Common for phenylpropanoic acid derivatives mdpi.com |

| Key Supramolecular Motif | Centrosymmetric O-H···O hydrogen-bonded dimer | Characteristic of carboxylic acids mdpi.com |

| Conformation | Propanoic acid group likely non-coplanar with the phenyl ring | Steric hindrance minimization |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule.

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by characteristic absorption bands from the carboxylic acid and the difluorophenyl groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carbonyl group should appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-F stretching vibrations of the aromatic ring are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. Other bands would include C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), C-O stretching, and various bending vibrations.

FT-Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. americanpharmaceuticalreview.com The aromatic ring vibrations, especially the symmetric ring breathing mode, are expected to give strong signals in the Raman spectrum. The C-C skeletal vibrations and the symmetric C-H bending of the methyl groups would also be prominent. The C=O stretch is typically weaker in the Raman spectrum compared to the FT-IR spectrum, while the C-F bonds may also show characteristic signals.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method | Intensity |

| O-H stretch (H-bonded) | 2500 - 3300 | FT-IR | Broad, Strong |

| C-H stretch (aliphatic/aromatic) | 2900 - 3100 | FT-IR, FT-Raman | Medium |

| C=O stretch | 1700 - 1725 | FT-IR | Strong, Sharp |

| C=C stretch (aromatic) | 1580 - 1620 | FT-IR, FT-Raman | Medium-Strong |

| C-H bend (methyl) | 1375 - 1450 | FT-IR, FT-Raman | Medium |

| C-F stretch (aromatic) | 1100 - 1300 | FT-IR | Strong |

| C-O stretch | 1210 - 1320 | FT-IR | Medium |

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, the molecular weight is 200.18 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is expected to first form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 200. This molecular ion can then undergo various fragmentation processes.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 185.

Loss of the carboxyl group (•COOH): Alpha-cleavage resulting in the loss of the carboxylic acid radical would produce a stable tertiary carbocation at m/z 155. This is often a significant fragmentation pathway for α-substituted carboxylic acids. docbrown.info

Loss of water (H₂O): While less common for the molecular ion, it can occur from certain fragment ions.

Formation of an acylium ion: Loss of a hydroxyl radical (•OH) would result in an acylium ion [M-OH]⁺ at m/z 183.

The presence of two fluorine atoms provides a distinct isotopic signature, although it is less pronounced than that of chlorine or bromine. High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition C₁₀H₁₀F₂O₂. uni.lu

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 200 | [C₁₀H₁₀F₂O₂]⁺• | Molecular Ion (M⁺•) |

| 185 | [M - CH₃]⁺ | Loss of a methyl radical |

| 183 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 155 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 45 | [COOH]⁺ | Carboxyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation (from rearrangement) docbrown.info |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the three-dimensional geometry of molecules. By solving approximations of the Schrödinger equation, DFT can determine the lowest energy conformation of a molecule, providing detailed information on bond lengths, bond angles, and dihedral angles.

For 2-(3,5-Difluorophenyl)-2-methylpropanoic acid, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry. nih.govchemmethod.com The calculations would precisely model the spatial arrangement of the 3,5-difluorophenyl ring relative to the 2-methylpropanoic acid moiety.

The results would provide key structural parameters. For instance, the C-F bonds on the aromatic ring are expected to have lengths in the range of 1.35 Å. nih.gov The C-C bonds within the phenyl ring would show lengths intermediate between typical single and double bonds (around 1.39 Å), characteristic of an aromatic system. mdpi.com The bond angles within the phenyl ring would be approximately 120°, with slight distortions due to the fluorine and alkyl substituents. youtube.comyoutube.comyoutube.comyoutube.com The geometry of the carboxylic acid group (-COOH) would also be determined, including the C=O and C-O bond lengths and the O-C=O bond angle. These theoretical calculations provide a foundational, atom-level picture of the molecule's structure.

Below is an interactive table showing typical bond lengths that would be determined by DFT for a molecule like this compound, based on data from analogous structures. nih.govcore.ac.uk

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By applying classical mechanics, MD simulations can model how this compound behaves in different environments (e.g., in a vacuum, in water, or in a crystal lattice), providing insights into its conformational flexibility and how it interacts with neighboring molecules. nih.govnih.gov

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. For a carboxylic acid, the most significant interaction is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact with each other. bohrium.com Simulations can model this dimerization process in various solvents, calculating the strength and lifetime of the hydrogen bonds. biorxiv.org This provides a dynamic picture of how the molecules self-assemble, which is fundamental to understanding their bulk properties like solubility and crystal packing. bohrium.com

Prediction of Reactivity and Reaction Pathways through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the chemical reactivity of a molecule and mapping out potential reaction pathways. researchgate.netrsc.org By calculating the energies of reactants, products, and, most importantly, transition states, chemists can determine the activation energy of a reaction and predict its feasibility and rate. rsc.orgacs.org

For this compound, these methods could be used to explore various potential reactions. For example, the esterification reaction with an alcohol could be modeled to determine the energy barrier for the nucleophilic attack on the carbonyl carbon. Similarly, the decarboxylation reaction (loss of CO2) at high temperatures could be investigated by locating the corresponding transition state structure and calculating its energy.

These calculations provide a mechanistic understanding at the electronic level. acs.org They can reveal how the electron-withdrawing fluorine atoms on the phenyl ring influence the reactivity of the carboxylic acid group, for instance, by affecting the acidity of the carboxyl proton or the electrophilicity of the carbonyl carbon.

Global Chemical Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

Global chemical reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. ijsr.net The most common of these are based on the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov

HOMO: Represents the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, making the molecule more susceptible to electrophilic attack.

LUMO: Represents the innermost orbital without electrons. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule more susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. irjweb.com A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. irjweb.com

Fukui functions are another important descriptor used to identify specific reactive sites within a molecule. wikipedia.orgscm.com They indicate which atoms are most likely to accept electrons (electrophilic attack) or donate electrons (nucleophilic attack). schrodinger.comechemi.comresearchgate.net For this compound, Fukui function analysis would likely identify the carbonyl oxygen and hydroxyl oxygen as primary sites for electrophilic attack, and the carbonyl carbon as a key site for nucleophilic attack.

The following interactive table provides an example of global reactivity descriptors that would be calculated for a molecule like this compound, based on values for similar aromatic compounds. irjweb.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Properties (non-biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific activity or property. nih.gov While often used for biological activity, QSAR (or QSPR, for Structure-Property Relationships) can be effectively used to predict chemical properties.

For this compound, a QSPR model could be developed to predict properties such as aqueous solubility, boiling point, or partitioning behavior (logP). This involves several steps:

Descriptor Calculation: A large number of numerical descriptors are calculated for the molecule's structure. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, polarizability, HOMO/LUMO energies).

Model Building: A dataset of diverse molecules with known experimental values for the target property (e.g., solubility) is assembled. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links a subset of the most relevant descriptors to the property. nih.gov

Prediction: Once a robust and validated model is created, it can be used to predict the property for new molecules, like this compound, based solely on its calculated descriptors. qsardb.orgnih.govbenthamopenarchives.com

This approach allows for the rapid estimation of key chemical properties, aiding in the design and characterization of new compounds without the need for extensive experimental work.

Enzyme Interaction and Mechanistic Biology Non Clinical Focus

Investigation of Enzyme Binding Mechanisms and Inhibition Kinetics

Currently, there is a lack of specific studies detailing the enzyme binding mechanisms and inhibition kinetics of 2-(3,5-Difluorophenyl)-2-methylpropanoic acid. The interaction of a small molecule like this with an enzyme is fundamentally governed by its three-dimensional structure and the physicochemical properties of both the molecule and the enzyme's active or allosteric sites. The presence of the difluorophenyl group introduces specific electronic and steric features that would influence binding.

To determine the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) and to quantify kinetic parameters such as the inhibition constant (Kᵢ), detailed enzymatic assays would be required. Such studies would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and this compound.

Ligand-Protein Interaction Studies through Molecular Docking and Simulation

Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand to a protein. However, specific molecular docking studies for this compound are not publicly available.

A hypothetical molecular docking study would involve computationally placing the 3D structure of this compound into the binding site of a target protein. The software would then calculate the most favorable binding poses and estimate the binding affinity. Such a study could provide insights into:

Potential Protein Targets: Identifying enzymes or receptors for which the compound has a high predicted binding affinity.

Binding Mode: Detailing the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Structural Basis of Inhibition: Understanding how the binding of the compound might interfere with the normal function of the protein.

Molecular dynamics simulations could further refine these findings by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the interaction and the stability of the complex.

Biocatalysis and Enzymatic Transformations Utilizing this compound or its Derivatives

There is no available research on the use of this compound or its derivatives in biocatalysis or enzymatic transformations. Biocatalysis employs enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions.

Theoretically, enzymes could be used to synthesize or modify this compound. For instance, a hydrolase could potentially be used for the enantioselective resolution of a racemic mixture of this compound. Conversely, this compound could serve as a substrate for certain enzymatic reactions, such as hydroxylation of the aromatic ring by a cytochrome P450 enzyme, if a suitable enzyme with the desired activity and substrate specificity could be identified or engineered.

Mechanistic Studies of Metabolic Pathways and Metabolite Characterization (excluding clinical human data)

Specific non-clinical studies on the metabolic pathways and metabolite characterization of this compound are not documented in the public domain. The metabolism of a xenobiotic compound like this typically involves a series of enzymatic reactions aimed at increasing its water solubility to facilitate excretion.

Based on its structure, potential metabolic transformations could include:

Phase I Metabolism:

Hydroxylation: Cytochrome P450 enzymes could introduce a hydroxyl group onto the aromatic ring.

Oxidation: The methyl group could undergo oxidation to a hydroxymethyl group and further to a carboxylic acid.

Phase II Metabolism:

Glucuronidation: The carboxylic acid group could be conjugated with glucuronic acid.

Amino Acid Conjugation: The carboxylic acid could form a conjugate with an amino acid like glycine.

The identification and characterization of these potential metabolites would require in vitro studies using liver microsomes or hepatocytes, followed by analysis using techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Applications in Chemical Biology and Materials Science

Role as a Building Block in Advanced Organic Synthesis

The structure of 2-(3,5-difluorophenyl)-2-methylpropanoic acid makes it a versatile building block for the synthesis of more complex organic molecules. Arylpropionic acid derivatives are crucial intermediates in the preparation of a wide range of compounds. humanjournals.com The carboxylic acid group is a key functional handle, allowing for a variety of chemical transformations.

Key Reactions and Transformations:

Amide Bond Formation: The carboxylic acid can be readily converted into amides by coupling with primary or secondary amines using standard peptide coupling reagents. This reaction is fundamental in the synthesis of new chemical entities with potential biological activity.

Esterification: Reaction with alcohols under acidic conditions or via activation of the carboxyl group yields esters. These derivatives can be used as prodrugs or as intermediates in further synthetic steps.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3,5-difluorophenyl)-2-methyl-1-propanol. This alcohol can then be used in subsequent reactions, such as ether synthesis or conversion to leaving groups for nucleophilic substitution.

Decarboxylation: While not always straightforward, decarboxylation reactions can provide a route to 1,1-dimethyl-3,5-difluorophenylmethane, offering a pathway to compounds with a gem-dimethyl group attached to the fluorinated aromatic ring.

The difluorophenyl moiety is generally stable under many reaction conditions, and the fluorine atoms can direct ortho-lithiation, providing a route for further functionalization of the aromatic ring. This makes the compound a useful scaffold for creating libraries of related molecules for screening purposes. Furan-based propanoic acid derivatives have also been used as building blocks in the synthesis of novel compounds. mdpi.com

Probes for Structure-Function Relationship Studies in Chemical Biology

The strategic placement of fluorine atoms in bioactive molecules is a widely used technique in medicinal chemistry and chemical biology to study structure-function relationships. Fluorine is a bioisostere for hydrogen but possesses significantly different electronic properties. Introducing the 3,5-difluorophenyl group can provide valuable insights into molecular interactions.

Utility in Structure-Function Studies:

¹⁹F NMR Spectroscopy: Fluorine has a spin of ½ and is 100% abundant, making ¹⁹F NMR a powerful tool. By incorporating this compound into a larger molecule that binds to a biological target (e.g., a protein), researchers can use ¹⁹F NMR to probe the local environment of the fluorine atoms. Changes in the chemical shift of the fluorine signals upon binding can provide information about conformational changes and the nature of the binding pocket.

Modulation of pKa: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence the acidity (pKa) of the carboxylic acid group compared to its non-fluorinated analog. This allows for fine-tuning of the ionization state of the molecule at physiological pH, which can be critical for its interaction with biological targets or its ability to cross cell membranes.

Altering Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation. By incorporating this building block, researchers can create analogs of known bioactive compounds with potentially improved pharmacokinetic profiles, helping to dissect the relationship between metabolism and biological activity.

Integration into Organic-Inorganic Hybrid Materials and Polymer Synthesis

The functional groups of this compound allow for its incorporation into polymers and hybrid materials, imparting unique properties derived from the fluorinated aromatic moiety. semanticscholar.orgnih.gov

Applications in Materials Science:

Polymer Synthesis: The carboxylic acid functionality enables the use of this compound as a monomer in polymerization reactions. For example, it can undergo condensation polymerization with diols to form polyesters or with diamines to form polyamides. The resulting polymers would feature pendant difluorophenyl groups, which could enhance properties such as:

Thermal Stability: The high strength of the C-F bond can increase the thermal degradation temperature of the polymer.

Hydrophobicity: Fluorinated segments are known to be highly hydrophobic and lipophobic, which can be used to create water-repellent surfaces.

Dielectric Properties: The polarity of the C-F bonds can influence the dielectric constant of the material, a key parameter in materials for electronic applications.

Organic-Inorganic Hybrid Materials: The carboxylic acid group can act as a ligand to bind to metal oxide surfaces or nanoparticles, serving as a linker molecule in the creation of organic-inorganic hybrid materials. mdpi.com These materials combine the properties of both the organic component (processability, flexibility) and the inorganic component (stability, electronic properties). semanticscholar.org The fluorinated phenyl group can be used to tune the surface energy and compatibility of the hybrid material with other components. For instance, furan-based polymers are being explored as promising alternatives to traditional petroleum-based materials. rsc.org

Development of Chemical Probes and Ligands for Research Tools

A chemical probe is a small molecule used to study biological systems. chemicalprobes.org The structural characteristics of this compound make it an attractive scaffold for the development of novel chemical probes and ligands. Arylpropionic acid derivatives are known to possess a wide range of biological activities, and this fluorinated version provides a unique starting point for new designs. humanjournals.com

Potential as a Research Tool Scaffold:

Fragment-Based Drug Discovery: The molecule can be considered a "fragment" in fragment-based screening approaches. Its binding to a target protein could be detected by biophysical methods, and it could then be elaborated or combined with other fragments to create a more potent and selective ligand.

Scaffold for Bioactive Compounds: The core structure can be systematically modified. For example, the carboxylic acid can be converted to a variety of functional groups (amides, esters, ketones) to explore the structure-activity relationship (SAR) for a particular biological target. The difluorophenyl ring provides a distinct substitution pattern that can lead to unique interactions within a binding site compared to non-fluorinated or differently substituted analogs.

Negative Controls: In chemical probe development, it is crucial to have a closely related but inactive molecule to serve as a negative control. Derivatives of this compound could potentially serve this role for other active arylpropionic acid-based probes, helping to ensure that an observed biological effect is due to the specific target interaction and not off-target effects.

Q & A

Q. What are the common synthetic routes for 2-(3,5-Difluorophenyl)-2-methylpropanoic acid?

Methodological Answer:

- Ester Hydrolysis : Start with methyl 2-(3,5-difluorophenyl)acetate (CAS 210530-70-4) and hydrolyze under acidic or basic conditions. For example, reflux with NaOH in aqueous ethanol, followed by acidification to yield the carboxylic acid .

- Friedel-Crafts Alkylation : React 3,5-difluorobenzene with a β-methylpropanoic acid derivative (e.g., α-bromoester) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the methylpropanoic acid moiety.

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with a boronic acid derivative of 3,5-difluorophenyl and a methylpropanoic acid precursor. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) for regioselectivity .

Q. How can researchers purify this compound effectively?

Methodological Answer:

- Recrystallization : Use solvents like ethanol-water mixtures, leveraging melting point data (e.g., similar compounds in show mp 85–89°C) to optimize crystallization conditions .

- HPLC Purification : Employ impurity-specific columns (e.g., C18 reverse-phase) and reference standards (e.g., EP impurity guidelines in ) to isolate the target compound from byproducts like 2-(4-ethylphenyl)-propanoic acid analogs .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze H and F NMR to confirm the difluorophenyl group’s substitution pattern and methylpropanoic acid backbone. Compare with published spectra for related fluorinated acids .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (expected ~214.17 g/mol) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s biological activity and metabolic stability?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms increase the compound’s lipophilicity and resistance to oxidative metabolism, as seen in Efaproxiral (), which shares a difluorophenyl motif. Conduct comparative studies using fluorinated vs. non-fluorinated analogs in cytochrome P450 assays .

- Enzyme Binding : Use molecular docking simulations to assess interactions with target enzymes (e.g., p38 MAP kinase in ). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions in active sites .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC (using impurity standards from ) over 24–72 hours .

- LC-MS/MS Analysis : Quantify hydrolytic byproducts (e.g., decarboxylated derivatives) and correlate with kinetic stability parameters .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

Methodological Answer:

- Drug Intermediate Applications : The compound’s structural analogs (e.g., Netupitant intermediates in ) highlight its utility in synthesizing kinase inhibitors or antiemetics. Introduce modifications at the methylpropanoic acid group (e.g., esterification, amidation) to generate prodrugs or bioactive derivatives .

- Scale-Up Considerations : Optimize reaction yields using flow chemistry or microwave-assisted synthesis, referencing process parameters from similar fluorinated compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.